molecular formula C23H25NO5 B11229169 Dimethyl 5-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)benzene-1,3-dicarboxylate

Dimethyl 5-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)benzene-1,3-dicarboxylate

Cat. No.: B11229169
M. Wt: 395.4 g/mol
InChI Key: TYBIBPJPIAKVBO-UHFFFAOYSA-N
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Description

1,3-DIMETHYL 5-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]BENZENE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes a benzene ring substituted with dimethyl groups and a cyclopentane amido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL 5-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the benzene ring with dimethyl substitutions. This can be achieved through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst. The cyclopentane amido group is then introduced through an amide formation reaction, which involves the reaction of the corresponding acid chloride with cyclopentylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL 5-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]BENZENE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, facilitated by the presence of electron-donating groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines, depending on the functional groups present.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1,3-DIMETHYL 5-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]BENZENE-1,3-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 5-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

    1,3-DIMETHYL 5-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]BENZENE-1,3-DICARBOXYLATE: shares similarities with other substituted benzene derivatives and cyclopentane amides.

    1,3,5-TRIMETHYLBENZENE: Another substituted benzene with three methyl groups.

    CYCLOPENTANE CARBOXYLIC ACID DERIVATIVES: Compounds with similar cyclopentane structures and carboxylate groups.

Uniqueness

The uniqueness of 1,3-DIMETHYL 5-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]BENZENE-1,3-DICARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

dimethyl 5-[[1-(4-methylphenyl)cyclopentanecarbonyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C23H25NO5/c1-15-6-8-18(9-7-15)23(10-4-5-11-23)22(27)24-19-13-16(20(25)28-2)12-17(14-19)21(26)29-3/h6-9,12-14H,4-5,10-11H2,1-3H3,(H,24,27)

InChI Key

TYBIBPJPIAKVBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC

Origin of Product

United States

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